molecular formula C9H12ClNO2 B13841115 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine

2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine

Cat. No.: B13841115
M. Wt: 201.65 g/mol
InChI Key: WIYDUIGAKDJGAU-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antiulcer agents like omeprazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine typically involves the reaction of 3,5-dimethyl-4-methoxypyridine with chlorinating agents. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloromethyl group at the 2-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antiulcer agents like omeprazole.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridinium chloride

Uniqueness

2-Chloromethyl-4-methoxy-3,5-dimethyl-6-hydroxypyridine is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical behavior and applications .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

6-(chloromethyl)-4-methoxy-3,5-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C9H12ClNO2/c1-5-7(4-10)11-9(12)6(2)8(5)13-3/h4H2,1-3H3,(H,11,12)

InChI Key

WIYDUIGAKDJGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1OC)C)CCl

Origin of Product

United States

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